(S)-Methyl 1-tosylaziridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

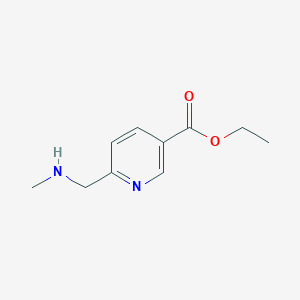

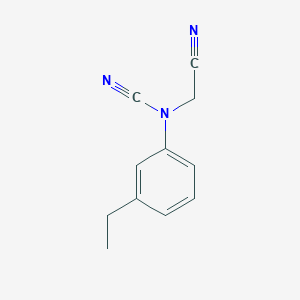

“(S)-Methyl 1-tosylaziridine-2-carboxylate” is a chemical compound with the CAS number 105424-75-7 . It has a molecular weight of 255.29 and its molecular formula is C11H13NO4S .

Molecular Structure Analysis

The InChI code for “(S)-Methyl 1-tosylaziridine-2-carboxylate” is1S/C11H13NO4S/c1-8-3-5-9(6-4-8)17(14,15)12-7-10(12)11(13)16-2/h3-6,10H,7H2,1-2H3/t10-,12?/m0/s1 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

“(S)-Methyl 1-tosylaziridine-2-carboxylate” appears as a pale-yellow to yellow-brown sticky oil to semi-solid substance .Applications De Recherche Scientifique

Asymmetric Synthesis of Amino Acids

- Asymmetric Synthesis of α-Alkyl β-Amino Acids : The stereoselective ring opening of N-tosylaziridine 2-carboxylate esters, like (S)-Methyl 1-tosylaziridine-2-carboxylate, is used in the asymmetric synthesis of α-methyl β-amino acids. This process involves a series of steps, including the use of LiAlH4 and oxidation, leading to the efficient synthesis of these amino acids from N-sulfinylaziridine 2-carboxylate esters (Davis, Reddy, & Liang, 1997).

Catalysis and Ring-Opening Reactions

- Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst. This results in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, demonstrating the utility of (S)-Methyl 1-tosylaziridine-2-carboxylate in facilitating regioselective catalytic reactions (Zhu, Lan, & Kwon, 2003).

Synthesis of Substituted Amino Acids

- Preparation of 2,2,3-Trisubstituted Methyl 1-Benzoylaziridine-2-carboxylates : Starting from α-alkyl β-amino acids, the synthesis of these compounds involves the formation of a lithium dianion and reaction with iodine. The aziridines undergo ring expansion or ring opening, enabling the synthesis of both α-substituted α-hydroxy β-amino acids and α-substituted β-hydroxy α-amino acids (Papa & Tomasini, 2000).

Enantioselective Hydrolysis

- Enantioselective Hydrolysis in Drug Synthesis : (S)-1,4-Benzodioxan-2-carboxylic acid, a compound related to (S)-Methyl 1-tosylaziridine-2-carboxylate, is used as a starting compound in the production of the drug doxazosin mesylate. The study shows the catalytic ability of various commercial lipases for the preparation of the (S) enantiomer of this compound (Varma, Kasture, Nene, & Kalkote, 2008).

Mechanistic Studies in Organic Chemistry

- Ring Opening and Cycloaddition Mechanisms : Studies have explored the highly regioselective S N 2-type ring opening of 2-aryl- N-tosylaziridines with carbonyl compounds. This research contributes to a deeper understanding of the mechanisms involved in organic synthesis and the role of compounds like (S)-Methyl 1-tosylaziridine-2-carboxylate (Ghorai & Ghosh, 2007).

Orientations Futures

Propriétés

IUPAC Name |

methyl (2S)-1-(4-methylphenyl)sulfonylaziridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-8-3-5-9(6-4-8)17(14,15)12-7-10(12)11(13)16-2/h3-6,10H,7H2,1-2H3/t10-,12?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHSPJDUTHOVFO-NUHJPDEHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 1-tosylaziridine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenethyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2575632.png)

![Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate](/img/structure/B2575639.png)

![2-[5-(4-Chlorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2575648.png)

![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid](/img/structure/B2575649.png)

![4-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2575650.png)

![4-butanoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2575653.png)